2-[3-(Trifluoromethyl)benzyl]benzonitrile
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Overview
Description
2-[3-(Trifluoromethyl)benzyl]benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzonitrile moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects and significant impact on the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)benzyl]benzonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)benzyl]benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-[3-(Trifluoromethyl)benzyl]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)benzyl]benzonitrile is largely influenced by the trifluoromethyl group, which enhances the compound’s electron-withdrawing capability. This effect can modulate the reactivity of the benzyl and benzonitrile moieties, impacting their interactions with molecular targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the benzyl linkage.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group and a benzylamine moiety, differing in the functional group attached to the benzyl ring.
Uniqueness
2-[3-(Trifluoromethyl)benzyl]benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the benzyl linkage, which confer distinct chemical and physical properties.
Properties
CAS No. |
670-74-6 |
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Molecular Formula |
C15H10F3N |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-19/h1-7,9H,8H2 |
InChI Key |
MALJONLOQBWIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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